Fluorescein mercuriacetate
Overview
Description
Fluorescein mercuriacetate is a compound that has been used in various studies . The structure assignment of fluorescein mercuric acetate is corrected to 4’,5’-bis (acetoxymercury)fluorescein .
Synthesis Analysis
Fluorescein mercuric acetate is synthesized with the help of various methods . The synthesis of such compounds is a topic of interest in the field of chemistry .Molecular Structure Analysis
The molecular structure of fluorescein mercuric acetate is corrected to 4’,5’-bis (acetoxymercury)fluorescein . The structure of this compound has been studied using NMR spectroscopy .Physical And Chemical Properties Analysis
Fluorescein mercuric acetate is a red powder . It is stored at temperatures between 2-8°C .Scientific Research Applications
Mitochondrial Energized Processes
Fluorescein mercuriacetate selectively suppresses the energized to energized-twisted configurational transition of mitochondria without affecting the primary conformational changes of energy coupling. This feature makes it a useful tool in studying mitochondrial functions and energy cycles (Lee, Harris, & Green, 1969).
Inhibition of Sorbitol Dehydrogenase
As an irreversible inhibitor of calf liver sorbitol dehydrogenase, fluorescein mercuriacetate has been used in studies related to enzyme inhibition and its mechanisms. It reacts with essential sulfhydryl groups on enzymes, inducing conformational changes (Heitz, 1973).
Nucleic Acid Studies
Fluorescein mercuriacetate binds to various nucleic acids, altering their absorption and fluorescence properties. This characteristic allows its use in the structural studies of nucleic acids, including DNA and RNA (Takeuchi & Maeda, 1976).
Fluorescence and Electron Microscope Detection
Fluorescein mercuriacetate is used as a specific fluorescent dye for thiols, especially in ultrastructural detection of -SH groups in sperm chromatin protamines, highlighting its application in microscopic imaging and cellular studies (Biggiogera & Pellicciari, 1988).
Geothermal Tracing
In geothermal studies, fluorescein is used to trace the path of injected fluids through geothermal reservoirs. The thermal stability and decay kinetics of fluorescein have been studied to improve the accuracy of such tracing methods (Adams & Davis, 1991).
Ophthalmology
Widely used in ophthalmology, fluorescein aids in various diagnostic procedures, including the evaluation of ocular surface integrity and intraocular tumours. Its unique staining properties make it a valuable tool in this field (Norn, 1964).
Cancer Research and Treatment
Recent studies have explored the antiproliferative and cytotoxic activities of fluorescein, particularly after photoactivation. This has implications in cancer research and potential therapeutic applications (Šranková et al., 2022).
Safety And Hazards
Future Directions
Fluorescein molecules, including fluorescein mercuric acetate, are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . Future research in this area is expected to lead to further advancements and expanded clinical applications .
properties
IUPAC Name |
acetyloxy-[5'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O5.2C2H4O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2(3)4;;/h1-8,21-22H;2*1H3,(H,3,4);;/q;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZMOZPZBXFCDN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3[Hg]OC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Hg2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein mercuriacetate | |
CAS RN |
3570-80-7, 32382-27-7 | |
Record name | Fluorescein mercuric acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescein mercuric acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032382277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescein mercuric acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.